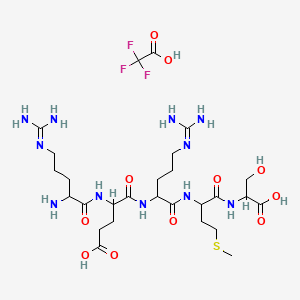
Amyloid beta/A4 protein precursor770 (403-407)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyloid beta/A4 protein precursor770 (403-407) is a specific peptide fragment derived from the amyloid precursor protein. This protein is significant in the context of neurodegenerative diseases, particularly Alzheimer’s disease. The peptide sequence corresponds to a region within the larger amyloid precursor protein, which is involved in various cellular processes, including cell adhesion, neurite outgrowth, and synaptic plasticity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amyloid beta/A4 protein precursor770 (403-407) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as carbodiimides or uronium salts and then coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this peptide involves scaling up the solid-phase synthesis process. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Amyloid beta/A4 protein precursor770 (403-407) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects of specific residues on peptide function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Amyloid beta/A4 protein precursor770 (403-407) has several scientific research applications:
Neurodegenerative Disease Research: It is used to study the pathogenesis of Alzheimer’s disease and other neurodegenerative disorders.
Drug Development: The peptide serves as a target for developing therapeutic agents aimed at modulating amyloid precursor protein processing.
Cell Biology: It is used to investigate cellular processes such as cell adhesion, neurite outgrowth, and synaptic plasticity
Mécanisme D'action
The mechanism of action of Amyloid beta/A4 protein precursor770 (403-407) involves its interaction with various cellular receptors and proteins. It plays a role in:
Cell Adhesion: Mediates interactions between cells and the extracellular matrix.
Neurite Outgrowth: Promotes the growth and branching of neurites.
Synaptic Plasticity: Modulates synaptic strength and plasticity, which are crucial for learning and memory.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amyloid beta/A4 protein precursor770 (740-770):
Amyloid beta/A4 protein precursor770 (394-410): A longer peptide fragment used in similar research contexts.
Uniqueness
Amyloid beta/A4 protein precursor770 (403-407) is unique due to its specific sequence and the role it plays in the processing of the amyloid precursor protein. Its interactions and effects on cellular processes make it a valuable tool in neurodegenerative disease research .
Propriétés
IUPAC Name |
4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N11O9S.C2HF3O2/c1-46-11-8-16(22(43)36-17(12-37)23(44)45)35-20(41)14(5-3-10-32-25(29)30)34-21(42)15(6-7-18(38)39)33-19(40)13(26)4-2-9-31-24(27)28;3-2(4,5)1(6)7/h13-17,37H,2-12,26H2,1H3,(H,33,40)(H,34,42)(H,35,41)(H,36,43)(H,38,39)(H,44,45)(H4,27,28,31)(H4,29,30,32);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFKCOFPYHHOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48F3N11O11S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

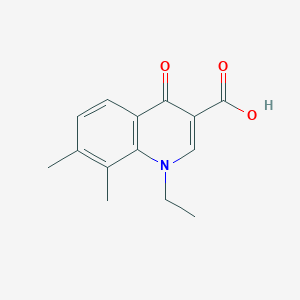

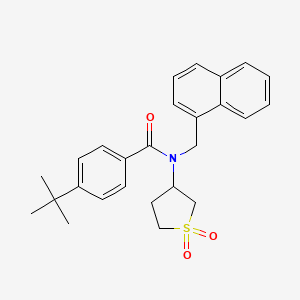
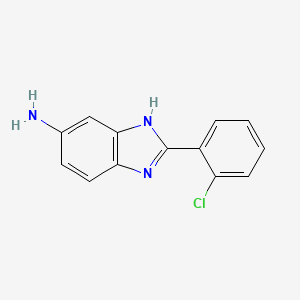
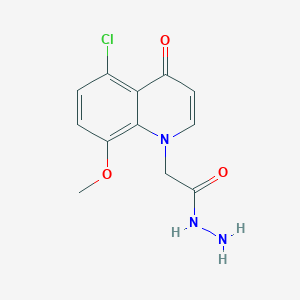
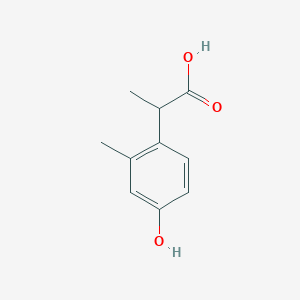
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B15096025.png)
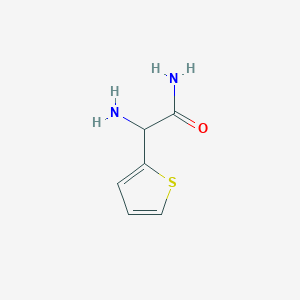
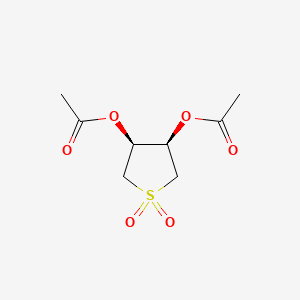
![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
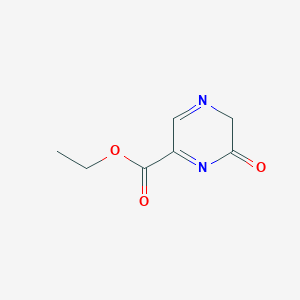
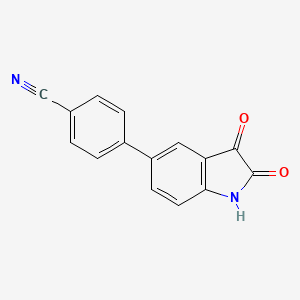
![[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B15096056.png)
